7,7,8,8-Tetracyanoquinodimethane

概述

描述

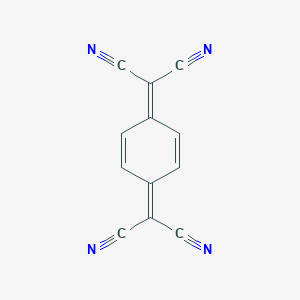

7,7,8,8-Tetracyanoquinodimethane (TCNQ), with the molecular formula C₁₂H₄N₄ (molecular weight: 204.19 g/mol), is a planar organic π-electron acceptor renowned for its strong electron-withdrawing properties . Its structure features four cyano groups conjugated to a quinoidal backbone, enabling efficient charge delocalization. TCNQ forms charge-transfer (CT) complexes and radical-ion salts with organic donors, such as tetrathiafulvalene (TTF), which exhibit unique electrical conductivity . Key applications include organic semiconductors, p-dopants, electrochemical sensors, and lithium-ion battery materials .

TCNQ’s lowest unoccupied molecular orbital (LUMO) energy is 4.6 eV, facilitating electron acceptance . However, its electron transport mechanism in crystals is typically hopping-based, limiting mobility to ~10⁻⁵ cm²/V·s .

准备方法

Dehydrogenation of 1,4-Bis(dicyanomethylene)cyclohexane (BDCC)

Halogen-Mediated Oxidation

The dehydrogenation of BDCC using halogens represents one of the earliest scalable methods for TCNQ production. In this approach, BDCC reacts with chlorine or bromine in the presence of pyridine, which acts as both a base and a catalyst. The reaction proceeds via a two-stage mechanism: initial halogenation at the methylene groups followed by dehydrohalogenation to form the quinoid structure .

| Parameter | Value/Description | Source |

|---|---|---|

| Halogen | Cl₂ or Br₂ | |

| Catalyst | Pyridine | |

| Reaction Time | 4–6 hours | |

| Yield | 45% (after recrystallization) | |

| Major By-Products | DCPDM, polymeric BDCC derivatives |

Electrochemical Oxidation of BDCC

Anodic Oxidation in Solvent Systems

Electrochemical methods have emerged as high-yield alternatives to traditional halogen-based routes. US Patent 4,797,184 and EP0278236B1 describe the anodic oxidation of BDCC in solvents such as acetonitrile or dichloromethane, using platinum or carbon electrodes . The process involves two-electron oxidation, directly converting BDCC to TCNQ without intermediate halogenation steps .

This method achieves yields up to 89% under optimized conditions, with minimal by-product formation. Key advantages include the absence of halogen reagents and reduced waste generation. For example, electrolysis at a platinum anode in acetonitrile (0.5 M LiClO₄ electrolyte, 10 mA/cm² current density) produces TCNQ in 85–89% yield after 3 hours . The table below contrasts this method with halogen-mediated approaches:

Table 2: Electrochemical vs. Halogen-Mediated BDCC Oxidation

| Parameter | Electrochemical Method | Halogen Method |

|---|---|---|

| Yield | 85–89% | 45% |

| By-Products | <5% (unreacted BDCC) | 25–69% |

| Reaction Time | 3 hours | 4–6 hours |

| Solvent | Acetonitrile | Pyridine/Cl₂ |

| Scalability | Laboratory-scale demonstrated | Industrial use |

Original Synthesis from Malononitrile and Cyclohexane-1,4-dione

Condensation and Dehydrobromination

The inaugural TCNQ synthesis, reported in 1962, involves a two-step sequence starting with malononitrile and cyclohexane-1,4-dione . The first step produces 1,4-bis(dicyanomethylene)cyclohexane (BDCC) via Knoevenagel condensation, catalyzed by ammonium acetate or β-alanine. Subsequent bromination and dehydrobromination with pyridine yield TCNQ .

This method achieves an overall yield of 80%, though it requires careful control of bromine stoichiometry to avoid overhalogenation. The Russian Chemical Reviews highlight that excess bromine leads to tetrabrominated intermediates, complicating purification . Modern adaptations replace bromine with N-bromosuccinimide (NBS) for safer handling, though this increases costs .

Table 3: Original TCNQ Synthesis Parameters

| Step | Reagents/Conditions | Yield |

|---|---|---|

| BDCC Formation | Malononitrile, cyclohexane-1,4-dione, β-alanine, H₂O | 97% |

| Bromination | Br₂, pyridine, 25°C | 95% |

| Dehydrobromination | Pyridine, reflux | 87% |

| Overall Yield | 80% |

Multi-Step Synthesis from 1,4-Benzenediacetonitrile

Sequential Cyano Group Introduction

A less common route involves 1,4-benzenediacetonitrile as the starting material. ChemicalBook documents a three-step protocol:

-

Cyclization with phosphorus oxychloride (POCl₃) to form a dicyano intermediate (62% yield).

-

Reduction using sodium borohydride (NaBH₄) in isopropanol (70% yield).

-

Final oxidation to install the remaining cyano groups (90% yield) .

While this method avoids halogenated reagents, its cumulative yield (≈39%) is inferior to BDCC-based routes. Additionally, the use of NaBH₄ introduces safety concerns due to hydrogen gas evolution .

Mechanistic Insights and By-Product Formation

Radical Intermediates in Electrochemical Routes

Electrochemical oxidation proceeds via a radical cation intermediate, as evidenced by cyclic voltammetry studies . BDCC undergoes one-electron oxidation to form a cation radical, which dimerizes before losing two protons to yield TCNQ . This pathway minimizes side reactions, explaining the high purity of electrochemically derived TCNQ.

Polymerization in Halogen-Based Methods

The propensity for BDCC to polymerize during halogen-mediated dehydrogenation stems from the electron-deficient nature of the intermediate. Chloride ions generated during the reaction catalyze the formation of conjugated polymers, which precipitate as insoluble brown solids . Slowing the addition rate of pyridine reduces this issue but cannot eliminate it entirely .

化学反应分析

7,7,8,8-Tetracyanoquinodimethane undergoes various chemical reactions, including:

Charge Transfer Complex Formation:

科学研究应用

Charge-Transfer Complexes and Superconductors

Charge-Transfer Complexes : TCNQ is widely recognized for its role in forming charge-transfer complexes with electron donors, such as tetrathiafulvalene. These complexes exhibit interesting electrical properties and have been extensively studied for their potential in organic electronics. The interaction between TCNQ and electron donors leads to the formation of stable radical-ion salts, which are crucial for understanding charge transport mechanisms in organic materials .

Superconducting Materials : TCNQ is instrumental in the synthesis of superconducting materials. When combined with certain metals or other organic compounds, TCNQ can facilitate the formation of superconductors by enhancing charge carrier mobility. This property has led to research into its use in high-temperature superconductors .

Catalysis

TCNQ acts as an effective catalyst in various chemical reactions. Notably, it has been used for the α-chlorination of carboxylic acids when combined with chlorosulfonic acid. The presence of TCNQ suppresses competing free-radical chlorination processes, thereby increasing the selectivity and efficiency of the reaction .

Biological Applications

Recent studies have explored the interactions between TCNQ and biological molecules, such as phospholipids. For instance, research utilizing photoacoustic Fourier transform infrared spectroscopy has investigated how TCNQ interacts with diacylphosphatidylcholines and phosphatidylglycerols in liposomal systems. These interactions may have implications for drug delivery systems and biocompatible materials .

Environmental Applications

TCNQ has been incorporated into polymer composites to enhance their performance in environmental applications, such as gas separation technologies. A study demonstrated that TCNQ-modified CuO particles within polyvinylpyrrolidone composites significantly improved CO₂ separation efficiency from N₂ gases due to enhanced dispersion and reduced agglomeration of particles .

Spectroscopic Applications

In analytical chemistry, TCNQ is utilized in various spectroscopic methods due to its unique optical properties. It has been employed in direct spectrophotometric measurements to quantify substances by forming complexes with analytes, thus enhancing detection sensitivity .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Charge-Transfer Complexes | Formation with tetrathiafulvalene | Enhanced electrical properties |

| Superconductors | Synthesis of organic superconducting materials | Improved charge carrier mobility |

| Catalysis | α-Chlorination of carboxylic acids | Increased selectivity |

| Biological Systems | Interaction studies with phospholipids | Potential drug delivery applications |

| Environmental Science | Gas separation technologies using polymer composites | Enhanced separation efficiency |

| Analytical Chemistry | Spectrophotometric measurements | Increased sensitivity in detection |

Case Studies

- Charge-Transfer Complexes : A comprehensive review highlighted the synthesis and properties of various TCNQ-based complexes, emphasizing their potential in organic semiconductors and photovoltaic devices .

- Catalytic Activity : Research demonstrated that TCNQ could effectively catalyze specific reactions while minimizing side reactions, showcasing its utility in synthetic organic chemistry .

- Environmental Impact : A study on TCNQ-modified polymer membranes showed a significant increase in CO₂/N₂ selectivity, indicating potential applications in carbon capture technologies .

作用机制

7,7,8,8-Tetracyanoquinodimethane acts as an electron acceptor, forming charge-transfer complexes with electron-donor molecules. The mechanism involves the coupling of the S1 (ππ*) state to the intramolecular charge-transfer state in the monomer and this compound-acetonitrile complex, while in the this compound-benzene complex, it is more strongly coupled to the intermolecular charge-transfer state .

相似化合物的比较

Structural and Electronic Modifications

Fluorinated Derivatives: F₄TCNQ and F₂-TCNQ

- F₄TCNQ (2,3,5,6-Tetrafluoro-TCNQ): Substitution of four hydrogen atoms with fluorine enhances electron affinity due to fluorine’s inductive effect. Empirical formula: C₁₂F₄N₄ (molecular weight: 276.15 g/mol) . Applications: Superior p-dopant in organic semiconductors (e.g., enhancing conductivity in carbon nanotube fibers) and organic thermoelectrics . Safety: Classified as 6.1C (flammable acute toxicity) with acute toxicity via dermal, oral, and inhalation routes .

F₂-TCNQ (2,5-Difluoro-TCNQ) :

TTF-TCNQ (Tetrathiafulvalene-TCNQ Salt)

- A 1:1 CT complex with TTF, forming a mixed-stack structure .

- Conductivity: Exhibits metallic behavior at room temperature, with applications in organic superconductors .

- Purity: ≥97% (CHNS analysis) .

Electrochemical and Redox Properties

TCNQ undergoes two reversible one-electron reductions, forming TCNQ•⁻ and TCNQ²⁻ , but protonation in acidic media leads to decomposition . Fluorinated derivatives like F₄TCNQ resist protonation, maintaining redox activity in broader conditions .

Stability and Toxicity

生物活性

7,7,8,8-Tetracyanoquinodimethane (TCNQ) is a well-known organic compound recognized for its significant electron-accepting properties. It plays a crucial role in various fields, including organic electronics and photophysics. This article explores the biological activity of TCNQ, focusing on its interactions with biological molecules, charge transfer complexes, and potential applications in biochemistry and medicine.

TCNQ has a molecular formula of CHN and a melting point range of 287-289 °C (dec). It is classified as an N-type semiconductor with a lowest unoccupied molecular orbital (LUMO) energy level of 4.6 eV . Its structure features four cyano groups attached to a quinodimethane core, which contributes to its strong electron-accepting capabilities.

Charge Transfer Complexes

TCNQ is known to form charge transfer (CT) complexes with various electron donors. These complexes have been extensively studied for their spectroscopic properties and potential applications in sensing and detection of biomolecules. For instance, TCNQ can interact with primary aliphatic and aromatic amines to form stable CT complexes that can be quantitatively analyzed using spectrophotometric methods .

Table 1: Charge Transfer Complexes Formed with TCNQ

| Electron Donor | Type of Interaction | Spectroscopic Method Used |

|---|---|---|

| Aniline | CT complex | Spectrophotometry |

| Ethylamine | CT complex | Spectrophotometry |

| 1,2-Diaminopropane | CT complex | Spectrophotometry |

Photophysical Properties

Recent studies utilizing laser-induced fluorescence (LIF) spectroscopy have revealed that TCNQ exhibits both intra- and intermolecular charge transfer states. The fluorescence lifetime of TCNQ in different solvents varies significantly, indicating its potential utility in photonic applications . The formation of CT complexes in solution has been shown to influence the fluorescence characteristics, which can be harnessed for biological sensing applications.

1. Interaction with Biological Molecules

A study investigated the interaction between TCNQ and various biomolecules, highlighting its potential as a probe for detecting amino acids and proteins through fluorescence quenching mechanisms. The study demonstrated that TCNQ could selectively bind to certain amino acids, leading to distinct changes in fluorescence intensity that correlate with concentration levels .

2. Application in Drug Detection

TCNQ has been applied in the development of sensitive methods for detecting drugs containing amino groups. The reaction of TCNQ with these drugs forms stable CT complexes that can be quantitatively measured, providing a reliable method for drug analysis in biological samples . This application underscores the versatility of TCNQ as a tool in pharmacological research.

Toxicity and Safety Considerations

While TCNQ shows promising biological activities, it is essential to note its toxicity profile. It is classified as acutely toxic via dermal contact and inhalation routes. Safety measures should be observed when handling this compound in laboratory settings .

常见问题

Basic Research Questions

Q. What experimental methods are recommended for synthesizing TCNQ and its derivatives?

TCNQ is typically synthesized via cyclocondensation reactions using diamines and bis(triisopropylsilyl)-dialkynyl-1,2-dione precursors, followed by reaction with malononitrile using the Lehnert reagent . Derivatives like fluorinated TCNQ (F4TCNQ) are prepared by introducing fluorine substituents during synthesis to enhance electron-accepting properties . Single-crystal X-ray diffraction is critical for structural validation .

Q. How can charge-transfer complexes of TCNQ be characterized for electronic properties?

Mixed-stack charge-transfer films (e.g., TCNQ with tetramethylbenzidine) are fabricated via Langmuir-Blodgett (LB) techniques. Infrared spectroscopy and grazing-angle X-ray diffraction are used to analyze molecular orientation and phase separation in these films . Electrical conductivity measurements (e.g., mobility ~10⁻⁵ cm²/V·s) and LUMO energy determination (4.6 eV) via cyclic voltammetry confirm N-type semiconductor behavior .

Q. What precautions are necessary when handling TCNQ in laboratory settings?

TCNQ exhibits acute toxicity (H302, H311, H331 hazard codes). Use N95 masks, gloves, and eye protection. Avoid strong acids/bases, as decomposition releases toxic NOx gases. Fire suppression requires alcohol-resistant foam or CO₂ .

Advanced Research Questions

Q. How does fluorination (e.g., F4TCNQ) alter TCNQ’s doping efficiency in organic semiconductors?

Fluorination increases electron affinity, making F4TCNQ a stronger p-dopant. In monolayer MoS₂, F4TCNQ (0.02 μmol/mL) reduces charge-carrier injection barriers more effectively than TCNQ, as verified by photoluminescence (PL) quenching and enhanced conductivity . DFT calculations show fluorination lowers LUMO energy, improving charge-transfer kinetics .

Q. What mechanistic insights explain TCNQ’s redox behavior in acetonitrile with trifluoroacetic acid (TFA)?

In TFA-containing acetonitrile, TCNQ dianion (TCNQ²⁻) undergoes protonation to form HTCNQ⁻, which disproportionates into TCNQ and H₂TCNQ. Cyclic voltammetry simulations reveal H₂TCNQ is electroinactive, while HTCNQ• radicals mediate redox transitions. Deprotonation kinetics vary with solvent polarity, impacting charge storage applications .

Q. How can TCNQ enhance quantum capacitance in MOF/COF hybrids?

Infiltrating TCNQ into metal–organic framework (MOF)/covalent organic framework (COF) hybrids introduces redox-active sites, increasing quantum capacitance by 185% (up to 18580 μF/cm²). This is achieved via π-π interactions between TCNQ and the framework, validated by XPS and electrochemical impedance spectroscopy .

Q. What computational approaches predict TCNQ derivatives’ suitability as organic semiconductors?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) and charge mobility. For example, TCNQ derivatives with fused aromatic rings exhibit planar geometries, reducing reorganization energy and enabling mobility >10⁻³ cm²/V·s, as seen in tetracyanoanthraquinodimethane analogs .

Q. Why do TCNQ-based charge-transfer salts exhibit conflicting semiconductor types (N-type vs. p-doped)?

TCNQ itself is N-type due to high electron affinity, but in complexes with strong donors (e.g., tetrathiafulvalene), it acts as an acceptor, forming p-doped systems. The stacking geometry (mixed vs. segregated) determines carrier type, as shown in LB films with tetramethylbenzidine .

Q. Methodological Tables

Q. Key Contradictions and Resolutions

- N-type vs. p-doped Behavior : TCNQ’s intrinsic N-type behavior arises from its electron-accepting capability, while p-doped systems result from charge-transfer interactions with stronger donors. Context-dependent characterization (e.g., UV-Vis, conductivity tests) is essential .

- Safety Data Gaps : While some sources lack detailed toxicology, standardized protocols (e.g., OSHA GHS) recommend treating TCNQ as acutely toxic based on hazard codes .

属性

IUPAC Name |

2-[4-(dicyanomethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4N4/c13-5-11(6-14)9-1-2-10(4-3-9)12(7-15)8-16/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCVSPMFGIFTHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C#N)C#N)C=CC1=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4N4 | |

| Record name | tetracyanoquinodimethane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tetracyanoquinodimethane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26810-79-7 | |

| Record name | Propanedinitrile, 2,2′-(2,5-cyclohexadiene-1,4-diylidene)bis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26810-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5061748 | |

| Record name | Propanedinitrile, 2,2'-(2,5-cyclohexadiene-1,4-diylidene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green crystalline solid; [Alfa Aesar MSDS] | |

| Record name | Tetracyanoquinodimethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19839 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1518-16-7 | |

| Record name | Tetracyanoquinodimethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1518-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetracyanoquinodimethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001518167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TCNQ | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedinitrile, 2,2'-(2,5-cyclohexadiene-1,4-diylidene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanedinitrile, 2,2'-(2,5-cyclohexadiene-1,4-diylidene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-(2,5-cyclohexadiene-1,4-diylidene)bismalononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7,7,8,8-TETRACYANO-P-QUINODIMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC6FB4H2KW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。